

Technical Support Center: Methaniazide Stability and Degradation

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Compound of Interest

Compound Name: **Methaniazide**

Cat. No.: **B076274**

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of **Methaniazide** in solution. Due to the limited availability of specific stability data for **Methaniazide**, this guide leverages information from its parent compound, Isoniazid, to provide foundational knowledge and troubleshooting advice. **Methaniazide** is a derivative of Isoniazid and methanesulfonic acid and was historically used as an antibiotic for treating tuberculosis.^{[1][2][3]} The structural similarity, particularly the core pyridine hydrazide structure, suggests that their stability profiles and degradation pathways may share common features.

Frequently Asked Questions (FAQs)

Q1: What is **Methaniazide** and how is it related to Isoniazid?

A1: **Methaniazide**, also known as Isoniazid methanesulfonate, is an antibiotic that was used for the treatment of tuberculosis.^{[1][4]} It is a derivative of methanesulfonic acid and Isoniazid.^[1] It is proposed that **Methaniazide** likely acts as a prodrug, similar to acetylissoniazid, releasing the active component, isonicotinic acid.^[1]

Q2: What are the primary factors that can affect the stability of **Methaniazide** in solution?

A2: Based on studies of Isoniazid, the primary factors affecting stability in solution are expected to be pH, temperature, and exposure to light. Isoniazid demonstrates greater stability in acidic conditions compared to neutral or alkaline solutions. Elevated temperatures and UV light exposure can also accelerate its degradation.

Q3: What are the likely degradation pathways for **Methaniazide** in an aqueous solution?

A3: The primary degradation pathway for the Isoniazid structure in solution is hydrolysis of the hydrazide bond.^{[5][6]} This process would likely split **Methaniazide** into isonicotinic acid and a methanesulfonyl hydrazine derivative. Other potential degradation pathways, mirroring those of Isoniazid, could include oxidation and photolytic degradation.^{[5][6]}

Q4: How can I monitor the degradation of **Methaniazide** in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This would involve developing a method that can separate the intact **Methaniazide** from its potential degradation products. UV-spectroscopy can also be a precise method if certain conditions are met, while Thin-Layer Chromatography (TLC) can be advantageous for visualizing more polar degradation products.^[4]

Q5: Are there any known incompatibilities of **Methaniazide** with common excipients?

A5: While specific data for **Methaniazide** is scarce, Isoniazid is known to react with carbonyl-containing compounds, such as reducing sugars (e.g., lactose) and aldehydes, to form hydrazones.^[7] Therefore, it is advisable to avoid using excipients with these functional groups in liquid formulations of **Methaniazide** without performing thorough compatibility studies.

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Rapid loss of Methianiazide potency in solution.	Inappropriate pH: The solution may be neutral or alkaline, accelerating hydrolysis.	Buffer the solution to an acidic pH (e.g., pH 4-5). Isoniazid is more stable in acidic conditions.
High Temperature: Storage at ambient or elevated temperatures can increase the degradation rate.	Store solutions at refrigerated temperatures (2-8 °C) and protect from heat sources. ^[8]	
Light Exposure: Photodegradation can occur, especially under UV light.	Protect solutions from light by using amber vials or by covering the container with aluminum foil.	
Appearance of unknown peaks in HPLC chromatogram.	Degradation: The new peaks are likely degradation products of Methianiazide.	Perform forced degradation studies (acid, base, oxidation, heat, light) to systematically generate and identify degradation products. Use a mass spectrometer (LC-MS) for identification.
Interaction with Excipients: A new peak could be a product of a reaction with an excipient.	Review the composition of your formulation. If it contains carbonyl-group-containing excipients, consider reformulating with non-reactive alternatives.	
Precipitation in the solution.	Solubility Issues: The concentration of Methianiazide or its degradation products may have exceeded their solubility at the given pH or temperature.	Re-evaluate the solubility of Methianiazide in your chosen solvent system and at the intended storage temperature. Adjust the concentration or the solvent system if necessary.
Incompatibility: Physical incompatibility with another	If it's a mixture, test the stability of each component	

component in the solution. individually to identify the source of incompatibility.

Quantitative Stability Data (Based on Isoniazid)

The following tables summarize stability data for Isoniazid in various solutions, which can serve as a proxy for estimating the stability of **Methaniazide**.

Table 1: Stability of Isoniazid in 0.9% Sodium Chloride Injection[8]

Concentration	Storage Condition	Timepoint	% Initial Concentration Remaining
0.5 mg/mL	Room Temperature (20-25°C)	72 hours	> 90%
0.5 mg/mL	Refrigerated (2-8°C)	72 hours	> 90%
6.0 mg/mL	Room Temperature (20-25°C)	72 hours	> 90%
6.0 mg/mL	Refrigerated (2-8°C)	72 hours	> 90%

Table 2: Stability of Isoniazid in 5% Dextrose Injection[8]

Concentration	Storage Condition	Timepoint	% Initial Concentration Remaining
0.5 mg/mL	Room Temperature (20-25°C)	8 hours	< 90%
0.5 mg/mL	Refrigerated (2-8°C)	30 hours	< 90%
6.0 mg/mL	Room Temperature (20-25°C)	24 hours	> 90%
6.0 mg/mL	Refrigerated (2-8°C)	48 hours	> 90%

Experimental Protocols

Protocol: Forced Degradation Study of Methaniazide

Objective: To investigate the degradation of **Methaniazide** under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

- **Methaniazide** reference standard
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3% and 30%
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a UV detector
- Photostability chamber
- Oven

Methodology:

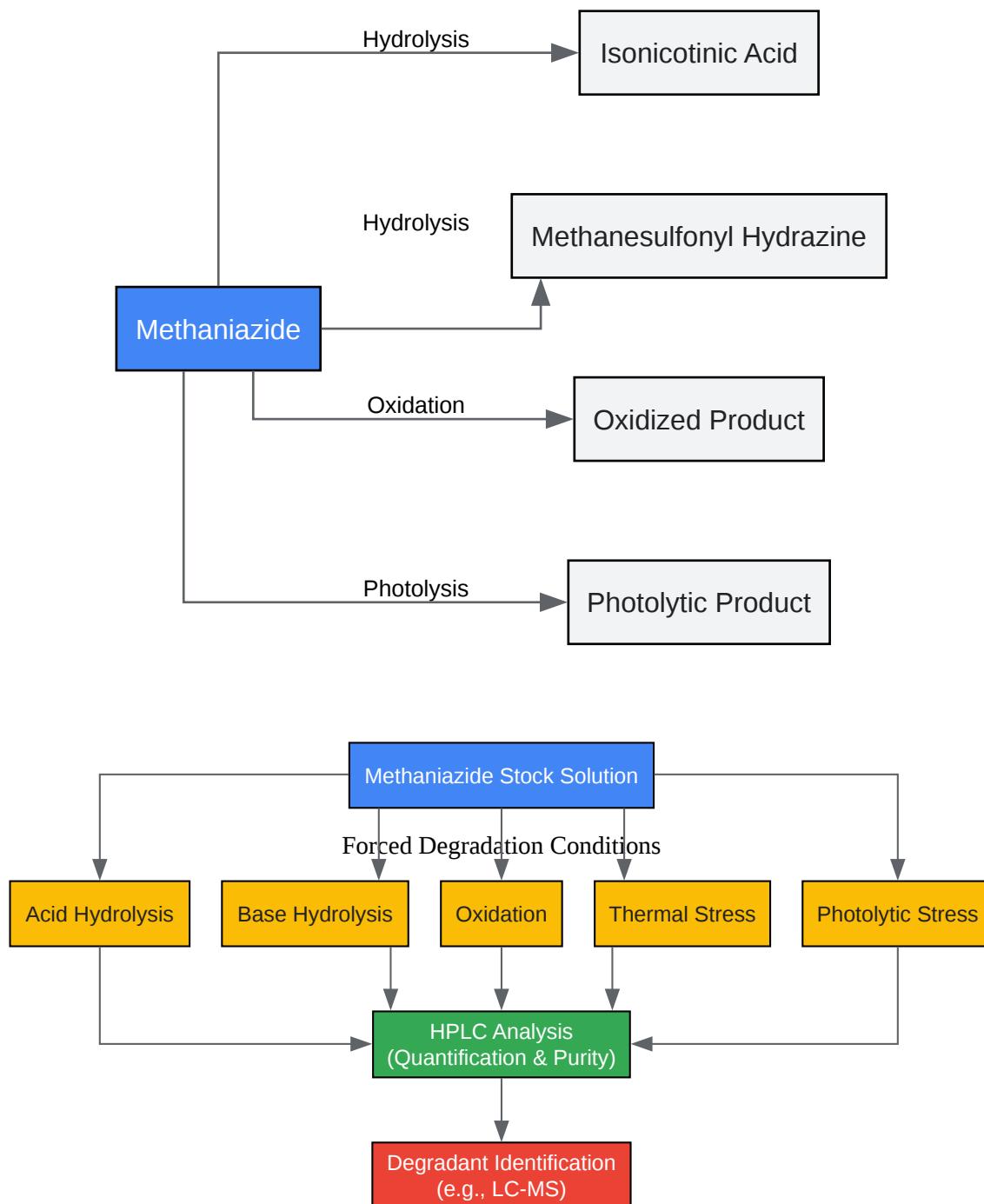
- Preparation of Stock Solution: Prepare a stock solution of **Methaniazide** (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
- Acid Hydrolysis:
 - Mix an aliquot of the stock solution with 0.1 N HCl.

- Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
- If no degradation is observed, repeat the experiment with 1 N HCl and/or with heating (e.g., 60°C).
- Neutralize the samples before HPLC analysis.

- Base Hydrolysis:
 - Mix an aliquot of the stock solution with 0.1 N NaOH.
 - Analyze at various time points at room temperature.
 - If degradation is slow, repeat with 1 N NaOH and/or with heating.
 - Neutralize the samples before analysis.
- Oxidative Degradation:
 - Mix an aliquot of the stock solution with 3% H₂O₂.
 - Store at room temperature and analyze at different time points.
 - If necessary, repeat with 30% H₂O₂.
- Thermal Degradation:
 - Place the solid **Methaniazide** powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
 - Analyze the samples at various time points.
- Photolytic Degradation:
 - Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
 - Keep a control sample wrapped in aluminum foil to protect it from light.

- Analyze both the exposed and control samples at various time points.
- Analysis:
 - Analyze all samples by a developed and validated stability-indicating HPLC method.
 - Calculate the percentage of degradation and identify the major degradation products.

Visualizations



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